molecular formula C24H20ClNO5S B2540922 1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one CAS No. 872199-09-2

1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one

Cat. No. B2540922
CAS RN: 872199-09-2
M. Wt: 469.94
InChI Key: VMDLZZSJEYAFQT-UHFFFAOYSA-N
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Description

The compound "1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one" is a heterocyclic derivative that appears to be related to the class of sulfonylquinolines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and analytical chemistry. The sulfonyl group attached to the quinoline nucleus can impart significant biological activity, and the methoxy groups may influence the compound's physical properties and reactivity .

Synthesis Analysis

The synthesis of related sulfonylquinoline derivatives has been reported using different methods. For instance, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved by reacting N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . Another synthesis involved the reaction of 1-methyl-4-aminoquinolinium 3-thiolates with sulfonyl chlorides to produce 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides . These methods highlight the versatility of sulfonyl chlorides in constructing sulfonylquinoline frameworks under various conditions.

Molecular Structure Analysis

The molecular structure of sulfonylquinolines is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The addition of sulfonyl and methoxy groups can significantly alter the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The confirmation of structures of such compounds is typically achieved through spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Sulfonylquinolines can participate in a variety of chemical reactions. For example, the synthesized 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be further reduced to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . The reactivity of sulfonylquinolines with alcohols has also been explored, where 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride was used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylquinolines are influenced by their functional groups. The presence of methoxy groups can enhance the lipophilicity of the molecule, which is an important factor in drug design, as it can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The sulfonyl group can increase the compound's acidity and its ability to form hydrogen bonds, which may be relevant for its antimicrobial activity. The antimicrobial activity of related compounds has been observed against a range of Gram-positive and Gram-negative bacteria, as well as fungi, with activity levels correlating with the chemical structure .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to 1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one has focused on their synthesis, structural analysis, and potential applications in various fields. For instance, Ukrainets et al. (2014) explored the cyclization reactions of certain sulfonamides, leading to the formation of 4-hydroxyquinolones, a class of compounds known for their diverse biological activities. This work highlights the chemical versatility and potential utility of quinolone derivatives in synthesizing biologically active molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Catalysis and Chemical Reactions

In the field of catalysis, methoxy-substituted quinolines have been studied for their role in facilitating chemical reactions. For example, Watanabe et al. (1984) investigated the reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst, where methoxy-substituted quinolines might serve as intermediates or influence the reaction pathways. This research underscores the importance of quinoline derivatives in developing new catalytic methods for organic synthesis (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Antimicrobial Properties

Quinoline derivatives have also been evaluated for their antimicrobial properties. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, closely related to quinolines, and assessed their antibacterial and antifungal activities. Such studies contribute to the ongoing search for new antimicrobial agents amid growing resistance to existing drugs (Desai, Shihora, & Moradia, 2007).

Photoluminescence and Material Science

In material science, the photoluminescent properties of quinoline derivatives are of interest for applications in optoelectronic devices. Tan et al. (2018) synthesized zinc(II) and cadmium(II) complexes based on modified 8-hydroxyquinoline ligands, demonstrating strong yellow-orange luminescence. This research points to the potential use of quinoline derivatives in the development of luminescent materials for technological applications (Tan, Xiaoyang, Zhan, Xiong, Lv, Pan, & Huo, 2018).

Future Directions

The future directions of research on CMMSQ and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by quinoline-based compounds, they could be potential candidates for drug development .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5S/c1-30-18-6-9-20(10-7-18)32(28,29)23-15-26(14-16-4-3-5-17(25)12-16)22-11-8-19(31-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDLZZSJEYAFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one

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